molecular formula C12H11NO B016952 2,2-dimethyl-2H-chromene-6-carbonitrile CAS No. 33143-29-2

2,2-dimethyl-2H-chromene-6-carbonitrile

Cat. No. B016952
CAS RN: 33143-29-2
M. Wt: 185.22 g/mol
InChI Key: YDEQIYMIVRCVAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,2-dimethyl-2H-chromene-6-carbonitrile involves condensation reactions, one-pot multicomponent reactions, and the use of catalysts to achieve specific structural configurations. For instance, a novel method for synthesizing dimethyl 6-aryl-2,2-dimethyl-2H-chromene derivatives through photochemical reactions demonstrates the complexity and versatility of synthesizing chromene-related compounds (Maggiani et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds akin to 2,2-dimethyl-2H-chromene-6-carbonitrile is often elucidated through techniques like X-ray crystallography and computational methods, including Density Functional Theory (DFT). These analyses reveal the geometries, electronic structures, and potential reactivity of these molecules (Sharma et al., 2015).

Chemical Reactions and Properties

2,2-dimethyl-2H-chromene-6-carbonitrile and its derivatives participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, leading to the formation of complex heterocyclic systems. These reactions are crucial for modifying the compound's structure to achieve desired chemical properties (Ibrahim & El-Gohary, 2016).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting points, and photostability, are influenced by their specific structural features. For example, the presence of substituents like methoxycarbonyl groups can affect the stability and photoreactivity of these compounds (Maggiani et al., 2000).

Chemical Properties Analysis

The chemical properties of 2,2-dimethyl-2H-chromene-6-carbonitrile derivatives, such as reactivity towards nucleophiles, electrophiles, and light, are central to their applications in materials science and organic synthesis. Studies on photochromic properties and reactions under specific conditions (e.g., ultrasound irradiation) offer insights into the versatility and potential applications of these compounds (Chavan et al., 2021).

Scientific Research Applications

  • Redox Cyclisation Products : Buckle et al. (1992) demonstrated that the reaction of 2-(trifluoroacetyl)pyrrole with trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile produces novel redox cyclisation products, suggesting a general reaction for 2-acylpyrroles (Buckle et al., 1992).

  • Photochromic Applications : Maggiani et al. (2000) found that dimethyl 6-aryl-2,2-dimethyl-[2H]-chromene-7,8-dicarboxylates show low fading rates and strong resistance to photodegradation, making them promising for use in photochromic applications (Maggiani et al., 2000).

  • Antibacterial Drugs : A study by Moshafi et al. (2016) on two 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives revealed strong antibacterial effects against M. luteus and B. subtilis, suggesting potential as new antibacterial drugs (Moshafi et al., 2016).

  • Organic Synthesis : Yamaguchi et al. (1984) showed that acetylchromenes and formylchromenes can be obtained from 2,2-dimethyl-2H-chromenes, with acyl-methoxy-substituted chromenes yielding acylchromenols (Yamaguchi et al., 1984).

  • Antimicrobial and Antitumor Agents : El-Shaaer (2013) synthesized new 2-oxo-2H-chromene derivatives that showed promising antimicrobial and antitumor properties, with some exhibiting significant antitumor activities in planta (El-Shaaer, 2013).

  • Catalysis : Rajput and Kaur (2013) found CoFe2O4 nanoparticles to be an efficient, sustainable, stable, and recyclable catalyst for the synthesis of 2-amino-4-(phenyl)-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile (Rajput & Kaur, 2013).

Safety And Hazards

2,2-Dimethyl-2H-chromene-6-carbonitrile is classified as an irritant . The safety symbol for this compound is GHS07, and the hazard statement is H302 . Precautionary measures include wearing suitable protective clothing and gloves .

properties

IUPAC Name

2,2-dimethylchromene-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEQIYMIVRCVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381262
Record name 2,2-dimethyl-2H-chromene-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-2H-chromene-6-carbonitrile

CAS RN

33143-29-2
Record name 2,2-dimethyl-2H-chromene-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyclisation of the 3-(p-cyanophenoxy)-3-methybut-1-yne (9.77 g) was accomplished by heating in diethylaniline at 210°-220° C. under nitrogen. Purification by distillation, and extraction with dilute hydrochloric acid gave 2,2-dimethyl-6-cyano-2H-benzo[b]pyran as a colourless oil (6.84 g), which slowly crystallised on standing, having a nmr spectrum showing signals at δ 1.46, 6.25 (d, J=10), 5.67 (d, J=10,), 6.74 (d, J=8), 7.18 (d, J=2), 7.34 (q, J32 8, 2).
Quantity
9.77 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

A 500-mL, 3-necked, round-bottomed flask topped with a distilling head, internal temperature probe/argon inlet, and an overhead stirrer was sequentially charged with the title A compound, 1,1-diethoxy-3-methyl-2-butene (26.59 g, 168.00 mmol), p-xylene (300 mL), 4-cyanophenol (15.00 g, 125.92 mmol), and 3-picoline (3.0 mL, 2.870 g, 30.83 mmol). The reaction mixture was rapidly stirred. The internal temperature was rapidly brought up to 115° C. and then slowly raised in order to distill off the ethanol formed during the reaction.
Quantity
26.59 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
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Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Under an argon atmosphere, 4-cyanophenol (0.186 g, 1.56 mmole), p-xylene (1 mL), the dioxolane prepared above (0.2 g, 1.56 mmole), and pyridine (0.12 mL, 1.56 mmole) were combined in that order. The mixture was heated to 140° C. (internal temperature). After 24 hours, the reaction mixture was diluted with ethyl acetate (3 mL) and washed with 10% hydrochloric acid. The organic layers were collected, washed with 1N sodium hydroxide, brine, dried over magnesium sulfate, and concentrated in vacuo to give the title compound as a dark brown oil (0.085 g, 30% yield).
Quantity
0.186 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
DR Buckle, SC Connor, DS Eggleston… - Journal of the …, 1992 - pubs.rsc.org
The reaction of 2-(trifluoroacetyl)pyrrole with trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile under basic conditions has been shown to afford high yields …
Number of citations: 2 pubs.rsc.org
D Shen, C Miao, S Wang, C Xia… - European Journal of …, 2014 - Wiley Online Library
A new chiral manganese complex (C1) bearing a tetradentate nitrogen ligand containing chiral bipyrrolidine and benzimidazole moieties was prepared. The structure of C1 was …
EP Talsi, TV Rybalova, KP Bryliakov - Journal of Molecular Catalysis A …, 2016 - Elsevier
The highly enantioselective epoxidation of several conjugated olefins with H 2 O 2 in the presence of five chiral titanium(IV) salalen (dihydrosalen) complexes has been studied, with …
Number of citations: 17 www.sciencedirect.com
EP Talsi, AA Bryliakova, KP Bryliakov - The Chemical Record, 2016 - Wiley Online Library
Optically pure chiral epoxides and sulfoxides are ubiquitous building blocks in fine organic synthesis, employed in the pharmaceutical, agrochemical, and cosmetic industries. On the …
Number of citations: 12 onlinelibrary.wiley.com
AR Silva - Current Organic Chemistry, 2014 - ingentaconnect.com
Asymmetric catalysis is unique in the sense that a minute quantity of a chiral catalyst is sufficient to produce large amounts of the desired chiral product [1]. With the increased demand …
Number of citations: 5 www.ingentaconnect.com
EP Talsi, DG Samsonenko… - Chemistry–A European …, 2014 - Wiley Online Library
A new insight into the highly enantioselective (up to >99.5 % ee) epoxidation of olefins in the presence of chiral titanium(IV) salan complexes is reported. A series of 14 chiral ligands …
YH Belay - 2018 - search.proquest.com
The aim of the project is the synthesis of lanthanum metal organic frameworks with azole based linkers as catalysts for the oxidation of olefins to aldehydes and epoxides. The organic …
Number of citations: 3 search.proquest.com
AM Zima, OY Lyakin, AA Bryliakova… - The Chemical …, 2022 - Wiley Online Library
Catalytic approaches to late‐stage creation of new C−O bonds, especially via oxygenation of particular C−H groups in complex organic molecules, provide challenging tools for the …
Number of citations: 5 onlinelibrary.wiley.com
NK Ojha, GV Zyryanov, A Majee, VN Charushin… - Coordination Chemistry …, 2017 - Elsevier
Copper nanoparticles have been explored as a new class of heterogeneous catalyst in various chemical transformations. This review surveys the most useful organic transformations …
Number of citations: 158 www.sciencedirect.com
B Sreedhar, AS Kumar, D Yada - Tetrahedron letters, 2011 - Elsevier
An efficient and economical protocol for the synthesis of 5-substituted 1H-tetrazoles from various nitriles and sodium azide is described using magnetically recoverable and reusable …
Number of citations: 191 www.sciencedirect.com

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